

Amiprilose Hydrochloride: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Amiprilose Hydrochloride*

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Abstract

Amiprilose Hydrochloride (SM-1213), a synthetic monosaccharide derivative of D-glucose, has been investigated for its immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and synthesis of **Amiprilose Hydrochloride**, with a focus on its chemical development. Detailed experimental protocols for its synthesis are provided, along with a summary of its mechanism of action. This document is intended to serve as a core resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development

The development of **Amiprilose Hydrochloride** emerged from the quest for novel anti-inflammatory agents with improved safety profiles compared to existing therapies.^[1] Identified by the designation SM-1213, this carbohydrate-based molecule was primarily investigated for its therapeutic potential in autoimmune disorders, most notably rheumatoid arthritis.^[1] While a detailed public timeline of its initial discovery is not readily available, the progression of its development can be inferred from the publication of preclinical and clinical studies.

The structural elucidation of **Amiprilose Hydrochloride** was accomplished through a combination of spectroscopic methods, including NMR and mass spectrometry, and confirmed by X-ray crystallography.^{[2][3]} Preclinical studies in the late 1980s and early 1990s in animal

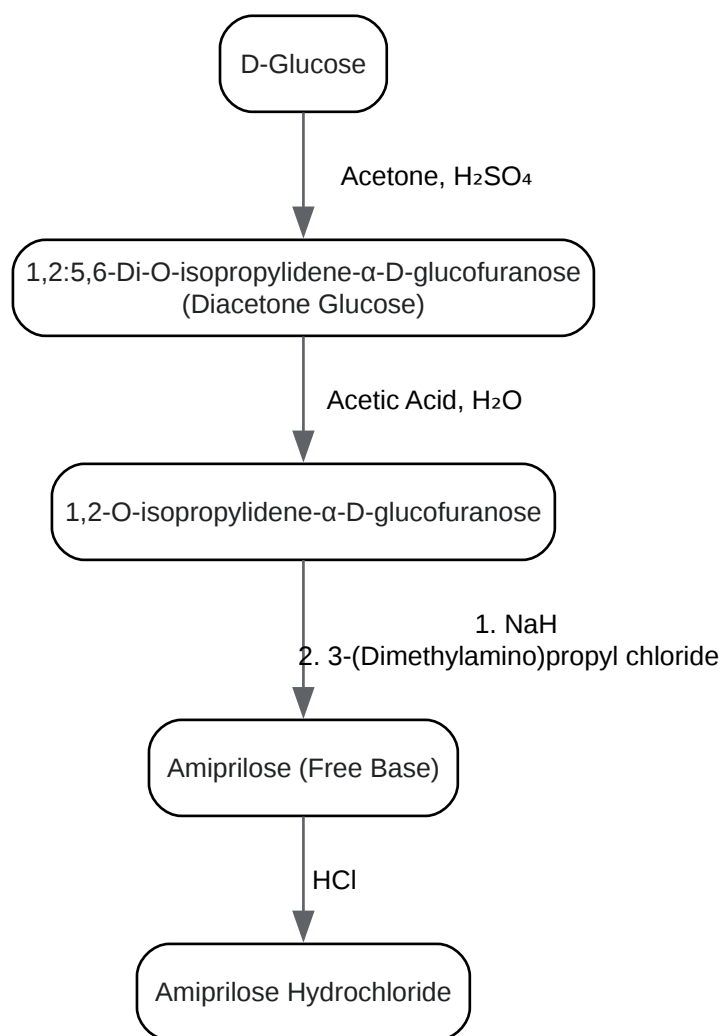
models of arthritis, such as collagen-induced and adjuvant-induced arthritis in rats, demonstrated its anti-inflammatory and immunomodulatory efficacy.[1] These promising preclinical findings led to its evaluation in human clinical trials for rheumatoid arthritis.[4]

Synthesis of Amiprilose Hydrochloride

The synthesis of **Amiprilose Hydrochloride** is a multi-step process that commences with the readily available and inexpensive starting material, D-glucose. The overall strategy involves the protection of specific hydroxyl groups, the introduction of the key dimethylaminopropyl side chain via etherification, and finally, conversion to the hydrochloride salt.[1][5]

Synthetic Pathway

The plausible synthetic route for **Amiprilose Hydrochloride** is outlined below:



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Caption: Synthetic workflow for **Amiprilose Hydrochloride** from D-glucose.

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose (Diacetone Glucose)[5]

- Materials:
 - D-glucose
 - Anhydrous acetone
 - Concentrated sulfuric acid
- Procedure:
 - Suspend D-glucose in anhydrous acetone in a reaction vessel equipped with a stirrer and cooling bath.
 - Cool the suspension and add concentrated sulfuric acid dropwise while maintaining a low temperature to control the exothermic reaction.
 - After the addition is complete, allow the mixture to stir at room temperature.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, neutralize the acid catalyst with a suitable base (e.g., sodium carbonate).
 - Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by recrystallization to yield 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose.

Step 2: Synthesis of 1,2-O-isopropylidene- α -D-glucofuranose[1]

- Materials:
 - 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose
 - Aqueous acetic acid
- Procedure:
 - Dissolve 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose in aqueous acetic acid.
 - Heat the solution gently to facilitate the selective hydrolysis of the 5,6-O-isopropylidene group.
 - Monitor the reaction by TLC.
 - Once the reaction is complete, neutralize the acetic acid.
 - Extract the product with a suitable organic solvent and dry the organic layer.
 - Remove the solvent under reduced pressure to yield 1,2-O-isopropylidene- α -D-glucofuranose.

Step 3: Synthesis of Amiprilose (Free Base)[\[1\]](#)

- Materials:
 - 1,2-O-isopropylidene- α -D-glucofuranose
 - Sodium hydride (NaH)
 - 3-(Dimethylamino)propyl chloride
 - Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Procedure:
 - Dissolve 1,2-O-isopropylidene- α -D-glucofuranose in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution in an ice bath and add sodium hydride portion-wise to form the alkoxide.
- Allow the mixture to stir at 0°C for a specified period.
- Add 3-(dimethylamino)propyl chloride to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction carefully with water.
- Extract the product into an organic solvent, wash, and dry the organic layer.
- Purify the crude product by chromatography to obtain Amiprilose as a free base.

Step 4: Synthesis of **Amiprilose Hydrochloride**

- Materials:
 - Amiprilose (Free Base)
 - Hydrochloric acid (e.g., as a solution in ether or isopropanol)
 - Anhydrous solvent (e.g., diethyl ether)
- Procedure:
 - Dissolve the purified Amiprilose free base in an anhydrous solvent.
 - Cool the solution and add a solution of hydrochloric acid dropwise with stirring.
 - The hydrochloride salt will precipitate out of the solution.
 - Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield **Amiprilose Hydrochloride**.

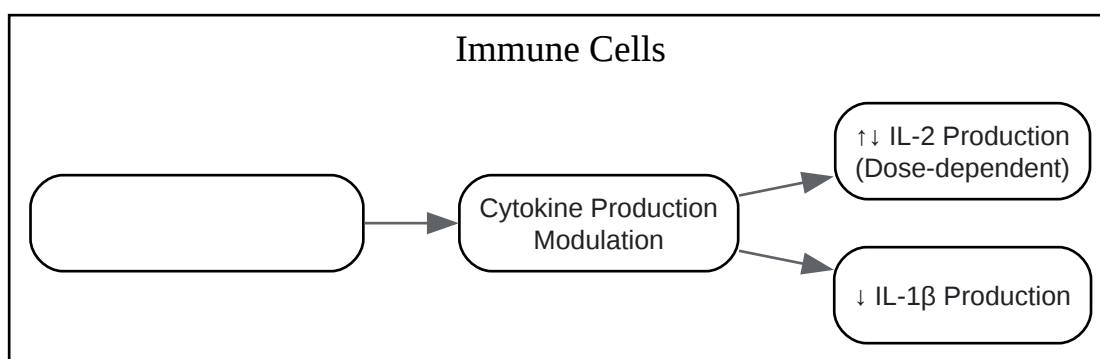
Mechanism of Action

The therapeutic effects of **Amiprilose Hydrochloride** are believed to stem from its immunomodulatory and anti-inflammatory activities.[1] While the precise molecular targets have not been fully elucidated, preclinical studies have shown that Amiprilose modulates the production of key cytokines and inhibits the synthesis of prostaglandins.[1][2]

Immunomodulatory Effects

Amiprilose exhibits a dose-dependent effect on cytokine production. In vitro studies have demonstrated that:

- It significantly decreases the production of the pro-inflammatory cytokine Interleukin-1 β (IL-1 β) in cultures of human peripheral blood monocytes.[2]
- At high concentrations, it reduces the production of Interleukin-2 (IL-2) from mitogen-activated human peripheral blood lymphocytes, while at lower concentrations, it can enhance IL-2 production.[1]

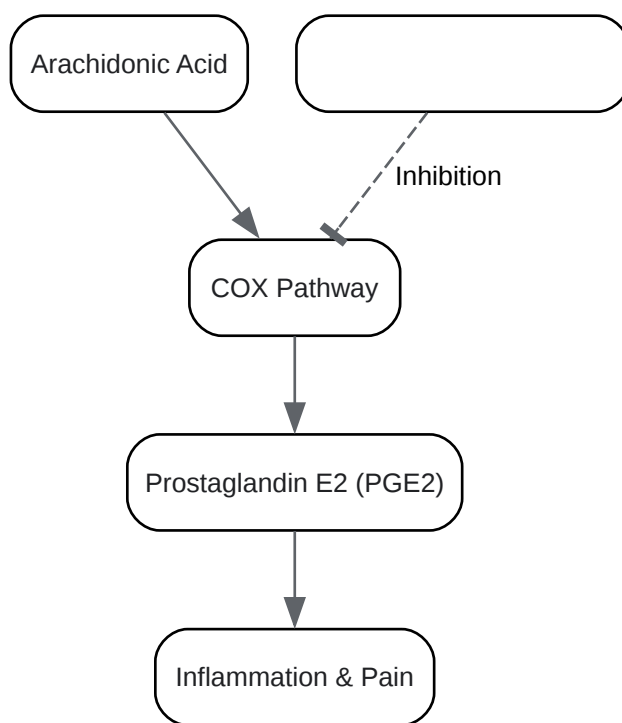


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Caption: Proposed immunomodulatory effects of **Amiprilose Hydrochloride**.

Anti-inflammatory Effects

Amiprilose has been shown to reduce the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1] This effect is likely achieved through the modulation of the cyclooxygenase (COX) pathway.[1]



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Caption: Proposed inhibition of the Prostaglandin E2 synthesis pathway by Amiprilose.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on **Amiprilose Hydrochloride**.

Table 1: Preclinical Efficacy in Rat Arthritis Models[1]

Model	Treatment Group	Incidence of Arthritis	p-value
Collagen-Induced Arthritis (Louvain rats)	Control	36%	< 0.01
Amiprilose HCl (1 mg/mL in drinking water)	15%		
Collagen-Induced Arthritis (Sprague-Dawley rats)	Control	-	< 0.03 (prevalence on days 16 & 21)
Amiprilose HCl	-		

Table 2: Clinical Trial Efficacy in Rheumatoid Arthritis[4]

Parameter	Amiprilose HCl Group	Placebo Group	p-value
Overall Therapeutic Response	41%	21%	0.003
Improvement in Painful Joints	Statistically Significant	-	< 0.05
Improvement in Swollen Joints	Statistically Significant	-	< 0.05

Conclusion

Amiprilose Hydrochloride is a synthetic carbohydrate-based molecule with demonstrated anti-inflammatory and immunomodulatory properties. Its synthesis from D-glucose is a well-defined process, making it an accessible compound for further research. While its clinical development for rheumatoid arthritis did not lead to a marketed product, its unique mechanism of action, involving the modulation of key cytokines and inflammatory mediators, suggests that Amiprilose and similar carbohydrate-based structures may hold therapeutic potential for various

inflammatory and autoimmune diseases. Further investigation into its precise molecular targets and signaling pathways could unveil new avenues for drug discovery.

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